molecular formula C8H5Br2NO B1423747 5,6-Dibromo-2,3-dihydro-isoindol-1-one CAS No. 954239-43-1

5,6-Dibromo-2,3-dihydro-isoindol-1-one

Cat. No. B1423747
M. Wt: 290.94 g/mol
InChI Key: XMIIFJCIHPBAEH-UHFFFAOYSA-N
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Description

5,6-Dibromo-2,3-dihydro-isoindol-1-one (5,6-DBII-1-one) is a heterocyclic compound belonging to the group of isoindolones. It is a colorless solid with a molecular weight of 297.89 g/mol and a melting point of 116-118 °C. 5,6-DBII-1-one is a versatile compound and has a wide range of applications in the field of chemistry and biochemistry. It is used as a synthetic intermediate in the synthesis of various organic compounds and in the production of pharmaceuticals. It is also used as a reagent in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : Kobayashi and Chikazawa (2016) developed a synthetic approach to 2,3-dihydro-1H-isoindol-1-one derivatives, potentially applicable to 5,6-Dibromo-2,3-dihydro-isoindol-1-one. They utilized N-alkyl-N-(o-bromobenzyl)benzamides and butyllithium in their synthesis (Kobayashi & Chikazawa, 2016).
  • Halogen Substituents and Bonding : A study by Gurbanov et al. (2021) on halogen bonding in 4,5-DiBromo-hexahydro-3a,6-Epoxyisoindol-1(4H)-ones, closely related to 5,6-Dibromo-2,3-dihydro-isoindol-1-one, highlights the role of bromine atoms in forming intermolecular halogen bonds (Gurbanov et al., 2021).
  • Scaffold for Kinase Research : Cheung, Harris, and Lackey (2001) explored 1,3-Dihydro-2H-indol-2-ones and 1,3-dihydro-2H-pyrrolopyridin-2-ones, which are structurally similar to 5,6-Dibromo-2,3-dihydro-isoindol-1-one, as scaffolds for pharmaceutical uses in kinase research areas (Cheung, Harris, & Lackey, 2001).

Applications in Organic Chemistry and Pharmacology

  • Building Blocks in Syntheses : Parsons et al. (2011) reported the use of 5,6-dibromoindoles, similar to 5,6-Dibromo-2,3-dihydro-isoindol-1-one, as building blocks in synthesizing natural and non-natural derivatives, indicating its potential as a versatile chemical precursor (Parsons et al., 2011).
  • Antibacterial Properties : Ahmed et al. (2006) studied Alkoxy isoindole-1,3-diones, structurally related to 5,6-Dibromo-2,3-dihydro-isoindol-1-one, for their antibacterial properties, suggesting possible applications in chemotherapeutic properties (Ahmed et al., 2006).
  • Melatonin Receptor Research : Faust et al. (2000) worked on 6H-Isoindolo[2,1-a]indoles and derivatives for investigating melatonin receptors. This research provides insights into the potential biological activities of compounds like 5,6-Dibromo-2,3-dihydro-isoindol-1-one (Faust et al., 2000).

properties

IUPAC Name

5,6-dibromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIFJCIHPBAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696145
Record name 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-2,3-dihydro-isoindol-1-one

CAS RN

954239-43-1
Record name 5,6-Dibromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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